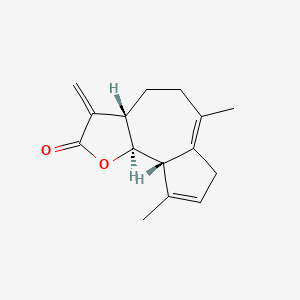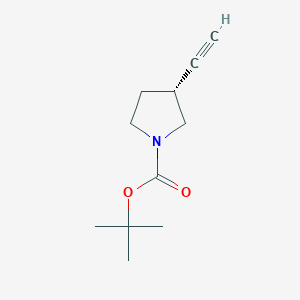
Kauniolide
Übersicht
Beschreibung
Kauniolide is a natural compound . It is a type of sesquiterpene lactone, which are C15 terpenoids and constitute a major class of plant secondary metabolites with diverse chemical structures .
Synthesis Analysis
Kauniolide is synthesized from the germacranolide substrate costunolide by the enzyme Kauniolide synthase . This enzyme is a cytochrome P450 that has been isolated and characterized from feverfew (Tanacetum) .Molecular Structure Analysis
The molecular weight of Kauniolide is 230.30 and its formula is C15H18O2 . The structure of Kauniolide is classified under Terpenoids and Other Monoterpenes .Chemical Reactions Analysis
Kauniolide synthase catalyzes the formation of the guaianolide kauniolide from the germacranolide substrate costunolide . This reaction involves stereoselective hydroxylation of costunolide at the C3 position, water elimination, cyclization, and regioselective deprotonation .Physical And Chemical Properties Analysis
Kauniolide appears as a solid and its color ranges from white to yellow . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
- Kauniolide exhibits potent anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, such as NF-κB and COX-2, which play crucial roles in inflammation .
- Kauniolide has attracted attention for its potential anticancer properties. It inhibits cancer cell proliferation and induces apoptosis (programmed cell death) in various cancer types .
- Kauniolide has shown neuroprotective effects in preclinical studies. It may help protect neurons from oxidative stress, inflammation, and excitotoxicity .
- Kauniolide exhibits antimicrobial activity against bacteria, fungi, and parasites. It has been studied as a potential natural alternative to conventional antimicrobial agents .
- Preliminary studies suggest that kauniolide may have cardiovascular benefits. It can modulate lipid metabolism, reduce oxidative stress, and improve endothelial function .
- Kauniolide has wound-healing properties. It promotes collagen synthesis, accelerates tissue repair, and reduces scar formation .
Anti-Inflammatory Activity
Anticancer Potential
Neuroprotection
Antimicrobial Properties
Cardiovascular Health
Skin Health and Wound Healing
Wirkmechanismus
Target of Action
Kauniolide is a natural compound isolated from chrysanthemum . It has been shown to exert its effects by modulating various signaling pathways in the body . .
Mode of Action
Kauniolide’s mode of action involves a unique mechanism carried out by the enzyme Kauniolide synthase . Unlike most cytochrome P450s, Kauniolide synthase combines stereoselective hydroxylation of costunolide at the C3 position, with water elimination, cyclization, and regioselective deprotonation . This unique mechanism of action results in the formation of the guaianolide Kauniolide from the germacranolide substrate costunolide .
Biochemical Pathways
The full Kauniolide biosynthesis pathway has been reconstructed in the heterologous hosts Nicotiana benthamiana and yeast . This paves the way for the biotechnological production of guaianolide-type sesquiterpene lactones . The pathway involves the conversion of costunolide to the tricyclic structure, guaianolide kauniolide .
Result of Action
Kauniolide has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects . These effects are likely the result of Kauniolide’s interaction with its targets and the subsequent changes in cellular signaling pathways .
Action Environment
It’s worth noting that the biosynthesis of kauniolide can be carried out in different hosts, suggesting that the production and action of kauniolide may be influenced by the biochemical environment of the host organism .
Safety and Hazards
When handling Kauniolide, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOGKPJWQCTLP-IHRRRGAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC=C([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kauniolide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)




![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)




![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)

![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)